2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-ethyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-6-12-7(2)4-5-10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VUFGFBNFEHRORM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(CCNC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Alkylation of 2-Amino-5,6,7,8-tetrahydropyrimidin-4(3H)-one
A representative method involves:
Starting Material : 2-amino-5,6,7,8-tetrahydropyrimidin-4(3H)-one derivatives.
Alkylating Agent : 3-bromo-1-propyne or similar haloalkyl compounds.
Conditions : Reaction in methanolic sodium methoxide or aqueous acetic acid with mercuric sulfate catalyst.
Process : Heating the mixture under reflux or stirring at controlled temperatures (e.g., 50–100 °C) for several hours (4–16 h).
Workup : Neutralization with aqueous potassium hydroxide or acetic acid, filtration, washing, drying, and recrystallization from ethanol.
Outcome : Formation of 7,8-dihydro-5-hydroxy-2-methyl-6H-cyclopenta[d]imidazo[1,2-a]pyrimidine or related fused heterocycles.
This method is adaptable to synthesize tetrahydroimidazo[1,2-a]pyrimidines with various ring sizes and substitutions by changing the starting pyrimidinone and alkylating agents.
One-Pot Domino A3-Coupling Reaction
A greener and efficient synthetic route involves:
Reactants : 2-aminopyridine or 2-aminopyrimidine, aldehydes, and terminal alkynes.
Catalyst : Copper sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as reducing agent.
Solvent : Typically aqueous or mixed solvents.
Conditions : Mild heating at 50 °C for 6–16 hours.
Mechanism : Sequential imine formation, alkyne addition, and cyclization to yield imidazo[1,2-a]pyridine or pyrimidine derivatives.
Purification : Extraction with ethyl acetate, washing, drying, and column chromatography.
This method provides good yields (~80–90%) under mild and environmentally friendly conditions, suitable for scale-up.
Synthesis Using Heterocyclic Ketene Aminals (HKAs)
HKAs, prepared in situ or isolated, react with bis-electrophilic compounds to construct the fused imidazo[1,2-a]pyrimidine skeleton.
This approach allows access to tetrahydroimidazo[1,2-a]pyrimidines with diverse substitution patterns.
Reaction conditions typically involve refluxing in polar aprotic solvents like DMF or ethanol for several hours.
The method is versatile and can be adapted to introduce alkyl groups such as ethyl and methyl at specific positions.
The alkylation-cyclization approach is classical and well-documented, offering straightforward access to substituted imidazo[1,2-a]pyrimidines but may involve toxic reagents like mercuric sulfate.
The domino A3-coupling method is gaining favor due to its environmental sustainability, mild conditions, and operational simplicity, with comparable or better yields.
Use of HKAs allows structural diversity but may require more specialized precursors.
Purification typically involves recrystallization or chromatographic techniques to achieve high purity necessary for research applications.
Reaction parameters such as temperature, solvent, catalyst loading, and reaction time critically affect yields and product quality.
The preparation of 2-ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be efficiently achieved by cyclization of 2-amino-pyrimidine derivatives with appropriate alkylating agents or via multi-component copper-catalyzed domino reactions under mild conditions. The choice of method depends on available starting materials, desired scale, environmental considerations, and purity requirements. Advances in green chemistry favor the domino A3-coupling approach, while classical alkylation methods remain valuable for specialized syntheses.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyrimidines with various functional groups .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation.
- Case Study : A study by Farag et al. demonstrated that several derivatives exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, indicating potent anti-cancer activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Activity Spectrum : It shows moderate to high activity against various gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives have MIC values comparable to established antibiotics, suggesting potential as new antimicrobial agents.
Anti-inflammatory Effects
Another significant application of this compound lies in its anti-inflammatory properties:
- COX-2 Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against MCF-7 cells | |
| Antimicrobial | Moderate activity against gram-positive bacteria | |
| Anti-inflammatory | COX-2 inhibition leading to reduced inflammation |
Case Study: Antitumor Activity
In the research conducted by Farag et al., various imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their antitumor effects. The study revealed that compounds exhibited IC50 values below 10 µM against MCF-7 cells. Computational analyses were also performed to understand the structure-activity relationships (SAR) that could guide further development.
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of synthesized imidazo[1,2-a]pyrimidine derivatives. The findings indicated that some derivatives had MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents in clinical settings.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with analogous compounds:
Key Observations :
- Ring System: Pyrimidine-based compounds (e.g., target compound and phenyl derivative) exhibit distinct electronic properties compared to pyridine analogs (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate).
- Substituent Effects : Bulky groups like cyclopropyl (in the 5-position) may restrict ring puckering, while ethyl/methyl groups allow greater conformational flexibility .
- Solubility : Salt forms (e.g., hydrochloride in ) improve aqueous solubility, critical for bioavailability.
Conformational Analysis
- Ring Puckering: The pyrimidine ring in this compound adopts non-planar conformations due to partial hydrogenation. Cremer-Pople parameters (amplitude $ q $, phase $ \phi $) quantify puckering, with substituents influencing pseudorotation dynamics .
- Comparison with Pyridine Analogs : The pyridine ring in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is planar, reducing conformational flexibility but enhancing aromatic interactions .
Biological Activity
2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazopyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that compounds in the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown activity against various strains of bacteria and fungi. A study reported that certain imidazo derivatives had minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against gram-positive bacteria, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 7j | 0.25 | Staphylococcus aureus |
| 6a | 2 | Enterococcus faecalis |
| 6b | 32 | Streptococcus pneumoniae |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidines has been explored extensively. For example, a recent study demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with matrix metalloproteinases (MMPs), which play a crucial role in tumor progression .
In vitro studies showed that the IC50 values for these compounds ranged from 5 to 20 µM across different cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| BPU | 9.22 | HeLa |
| Compound X | 15.0 | MCF-7 |
| Compound Y | 10.5 | A549 |
The mechanism by which this compound exerts its biological effects is primarily through modulation of key enzymatic pathways involved in cell signaling and proliferation. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Certain derivatives have been identified as selective inhibitors of CDKs which are crucial for cell cycle regulation .
- Disruption of Protein-Protein Interactions : Research suggests that these compounds can interfere with interactions between proteins involved in cellular signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antibacterial efficacy of imidazo derivatives against resistant bacterial strains, researchers found that specific modifications to the imidazo[1,2-a]pyrimidine scaffold significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds were tested in vivo and demonstrated a reduction in bacterial load by over 90% compared to untreated controls.
Case Study 2: Anticancer Applications
A notable investigation into the anticancer properties of imidazo[1,2-a]pyrimidines involved their application against lung cancer cell lines. The study revealed that treatment with these compounds resulted in significant apoptosis induction and reduced tumor growth in xenograft models. The results suggested a promising avenue for developing new therapies targeting resistant cancer types.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reaction Time | Yield (%) | Key Advantages | References |
|---|---|---|---|---|
| Microwave-assisted | 6 hours | 52.6 | Energy-efficient, high purity | |
| Solvent reflux | 10–12 hours | 50–70 | Scalable, low-cost reagents |
Basic: How to characterize the structure and purity of 2-Ethyl-5-methyl-imidazo[1,2-a]pyrimidine compounds?
Methodological Answer:
Structural elucidation relies on:
- X-ray crystallography : Determines planar geometry and dihedral angles between fused rings (e.g., 1.4° between six- and five-membered rings in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) .
- Spectroscopy :
- Chromatography : HPLC or TLC monitors purity, with crystallization (e.g., ethanol or ethyl acetate) enhancing final product quality .
Key Consideration : Residual solvents or unreacted intermediates can skew results; ensure thorough drying and spectroscopic baseline correction.
Advanced: What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyrimidine core?
Methodological Answer:
Regioselectivity challenges arise due to multiple reactive sites. Strategies include:
- Directed C–H functionalization : Use bromination (e.g., NBS in DCM) to target specific positions (e.g., C7 in ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate) .
- Microwave-assisted coupling : Enhances selectivity for aryl or heteroaryl substitutions at C2 or C5 positions .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amine groups) during multi-step syntheses .
Example : Bromination of 2-arylimidazo[1,2-a]pyrimidines under controlled conditions yields mono- or di-substituted products, depending on stoichiometry .
Advanced: How to resolve contradictions in biological activity data for these compounds?
Methodological Answer:
Discrepancies in activity (e.g., anticancer vs. antimicrobial effects) may stem from:
- Structural variability : Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter binding affinities .
- Assay conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) or concentrations (µM vs. nM) impact results .
- Synthetic impurities : Trace byproducts (e.g., unreacted aldehydes) can confound activity assays .
Q. Resolution Steps :
Reproduce synthesis with strict purity controls (e.g., HPLC >98%).
Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
Use computational docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .
Advanced: What in silico methods predict the pharmacological potential of derivatives?
Methodological Answer:
Computational tools enable rapid screening:
- Molecular docking : Identifies interactions with targets (e.g., HIF-1α or FXa enzymes) .
- ADMET prediction : Software like SwissADME evaluates bioavailability, logP, and toxicity .
- QSAR modeling : Correlates substituent properties (e.g., electronegativity, steric bulk) with activity .
Case Study : Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate showed predicted FXa inhibition via docking, aligning with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
